2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a difluorophenyl group, an oxoimidazolidinone ring, and a methylpyridinylacetamide moiety
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical processes.
Preparation Methods
The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the difluorophenyl and methylpyridinylacetamide groups. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Attachment of the Methylpyridinylacetamide Moiety: This step involves the reaction of the intermediate compound with a methylpyridinylacetamide derivative under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.
Comparison with Similar Compounds
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: This compound also contains a difluorophenyl group and a methylpyridinyl moiety but differs in the presence of an oxadiazole ring instead of an imidazolidinone ring.
Imidazole Derivatives: Compounds containing the imidazole ring, such as clemizole and metronidazole, share some structural similarities but differ in their specific functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-11-4-5-20-15(8-11)21-16(24)10-22-6-7-23(17(22)25)12-2-3-13(18)14(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGFUWRDFDARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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